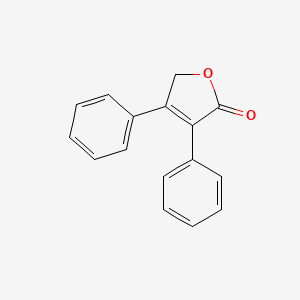

3,4-diphenyl-5H-furan-2-one

Descripción

3,4-diphenyl-5H-furan-2-one has been reported in Aspergillus flavipes with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-diphenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-16-15(13-9-5-2-6-10-13)14(11-18-16)12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBAHTZRJQATEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322231 | |

| Record name | 3,4-diphenyl-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5635-16-5 | |

| Record name | 5635-16-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-diphenyl-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3,4-diphenyl-5H-furan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-diphenyl-5H-furan-2-one is a heterocyclic organic compound featuring a furan-2-one core substituted with two phenyl groups at the 3 and 4 positions. This molecule is of significant interest in medicinal chemistry and drug development due to its structural relation to known anti-inflammatory agents and its potential as a versatile synthetic intermediate. The furanone ring is a common scaffold in a variety of natural products and biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Notably, this compound is a derivative of 2,3-diphenyltetrahydrofuran (DPTF), a known COX-2 inhibitor, suggesting its potential as a lead compound for developing novel anti-inflammatory and analgesic drugs.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 5635-16-5 | [3] |

| Molecular Formula | C₁₆H₁₂O₂ | [3] |

| Molecular Weight | 236.27 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 441.3 °C at 760 mmHg | [2] |

| Density | 1.218 g/cm³ | [2] |

| Flash Point | 186.7 °C | [2] |

| Vapor Pressure | 5.5 x 10⁻⁸ mmHg at 25 °C | [2] |

| Refractive Index | 1.626 | [2] |

Spectral Data

Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups and the methylene protons of the furanone ring are expected. The chemical shifts of the phenyl protons would likely appear in the range of δ 7.0-8.0 ppm. The methylene protons (H-5) would likely appear as a singlet further upfield. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon (C=O) typically in the range of δ 170-185 ppm, carbons of the C=C double bond in the furanone ring (around δ 115-150 ppm), aromatic carbons (δ 125-150 ppm), and the methylene carbon (C-5).[4] |

| Infrared (IR) | A strong absorption band characteristic of the lactone carbonyl group (C=O) is expected around 1750-1780 cm⁻¹. Absorption bands for C=C stretching of the furanone ring and the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 236). Fragmentation patterns would likely involve the loss of CO, CO₂, and cleavage of the phenyl groups. |

Chemical Reactivity and Synthesis

The 2(5H)-furanone scaffold is a highly reactive structure due to the presence of a conjugated system involving the carbonyl group and a double bond, as well as labile atoms that can be introduced at various positions.[5] This makes it a versatile starting material for the synthesis of more complex molecules.[5]

Synthesis Workflow

One common strategy for the synthesis of 3,4-diaryl-2(5H)-furanones involves the bis-arylation of a 3,4-dihalo-2(5H)-furanone precursor via Suzuki coupling reactions.[5] This method allows for the controlled introduction of different aryl groups at the C3 and C4 positions.

References

In-Depth Technical Guide: 3,4-Diphenyl-5H-furan-2-one (CAS 5635-16-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diphenyl-5H-furan-2-one, identified by CAS number 5635-16-5, is a heterocyclic organic compound with a furan-2-one core structure substituted with two phenyl groups.[1] This molecule has garnered interest in the scientific community as a versatile synthetic intermediate for various pharmaceuticals and agrochemicals.[1] Notably, it is a derivative of 2,3-diphenyltetrahydrofuran (DPTF), a known selective inhibitor of cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for the development of novel anti-inflammatory and analgesic agents.[2] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, purification, and spectral analysis, as well as its potential biological activity related to the COX-2 signaling pathway.

Physicochemical Properties

This compound is a white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1. While a specific melting point is not consistently reported across commercial suppliers, its other physical constants are well-documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5635-16-5 | [3][4] |

| Molecular Formula | C₁₆H₁₂O₂ | [3][4] |

| Molecular Weight | 236.27 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 441.3 °C at 760 mmHg | [5] |

| Density | 1.218 g/cm³ | [5] |

| Refractive Index | 1.626 | [5] |

| Flash Point | 186.7 °C | [5] |

Synthesis and Purification

Synthetic Approach

The synthesis of 3,4-diaryl-2(5H)-furanones can be achieved through various synthetic routes. One common and effective method is the Suzuki coupling reaction, which allows for the introduction of aryl groups onto a furanone backbone.[6][7] A general experimental workflow for the synthesis of this compound via a two-step Suzuki coupling from 3,4-dibromo-2(5H)-furanone is described below.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 3,4-Diaryl-2(5H)-furanones

The following protocol is a general procedure for the synthesis of 3,4-diaryl-2(5H)-furanones, which can be adapted for the synthesis of this compound.[6][7]

Materials:

-

3,4-Dibromo-2(5H)-furanone

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Step 1: Monosubstitution. In a round-bottom flask under an inert atmosphere, dissolve 3,4-dibromo-2(5H)-furanone (1 equivalent) in the chosen solvent system. Add phenylboronic acid (1 equivalent), the palladium catalyst (catalytic amount), and the base (2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the first coupling, cool the reaction mixture to room temperature.

-

Step 2: Disubstitution. To the same reaction mixture, add a second equivalent of phenylboronic acid.

-

Heat the mixture to reflux again and monitor the formation of the disubstituted product by TLC.

-

Once the reaction is complete, cool the mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.[4]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to yield pure this compound.

Spectral Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons | 7.2 - 7.5 | Multiplet | 10H |

| Methylene protons (-CH₂-) | ~5.0 | Singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~170 |

| Aromatic carbons | 125 - 140 |

| Olefinic carbons (C=C) | 120 - 150 |

| Methylene carbon (-CH₂-) | ~70 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and the specific values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (lactone) | ~1750 - 1780 | Strong |

| C=C (aromatic) | ~1600, ~1490 | Medium to Strong |

| C-H (aromatic) | ~3030 | Medium |

| C-O (ester) | ~1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 236.

Biological Activity: COX-2 Inhibition

This compound is a derivative of a known COX-2 inhibitor, suggesting it may also exhibit inhibitory activity against this enzyme.[2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

COX-2 Signaling Pathway

The inhibition of COX-2 can block the production of prostaglandins, thereby reducing inflammation and pain. A simplified diagram of the COX-2 signaling pathway is presented below.

Diagram: Simplified COX-2 Signaling Pathway

Caption: Inhibition of the COX-2 pathway by this compound.

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory activity of this compound against COX-2 can be evaluated using a commercially available inhibitor screening kit or by following established protocols. A general fluorometric assay protocol is outlined below.[8]

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer and COX Probe.

-

In the wells of a 96-well plate, add the reaction mixture.

-

Add the test compound at various concentrations to the sample wells. Add the positive control to the control wells and solvent to the enzyme control wells.

-

Add the COX-2 enzyme to all wells except the blank.

-

Incubate the plate at the recommended temperature and time to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow: COX-2 Inhibition Assay

Caption: General workflow for a COX-2 inhibitor screening assay.

Conclusion

This compound is a compound of significant interest due to its structural similarity to known COX-2 inhibitors and its potential applications in medicinal chemistry. This technical guide has provided a detailed overview of its characterization, including its physicochemical properties, a general synthetic route and purification method, and expected spectral data. Furthermore, the potential biological activity related to COX-2 inhibition has been discussed, along with a general protocol for its evaluation. Further research into the specific biological activities and optimization of its synthesis will be valuable for its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]

- 7. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,4-diphenyl-5H-furan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,4-diphenyl-5H-furan-2-one (CAS No: 5635-16-5). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3,4-diphenyl-2(5H)-furanone |

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 5635-16-5 |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | m | 10H | Aromatic Protons (2 x C₆H₅) |

| 5.15 | s | 2H | CH₂ (Methylene Protons at C5) |

| Chemical Shift (δ) ppm | Assignment |

| 174.0 | C=O (Lactone Carbonyl at C2) |

| 155.0 | C4 (Olefinic Carbon) |

| 133.0 - 128.0 | Aromatic Carbons |

| 125.0 | C3 (Olefinic Carbon) |

| 70.0 | CH₂ (Methylene Carbon at C5) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O Stretching (Lactone) |

| ~1650 | Medium | C=C Stretching (Olefinic) |

| ~3050 | Medium | C-H Stretching (Aromatic) |

| ~2920 | Weak | C-H Stretching (Aliphatic CH₂) |

| ~1600, 1490, 1450 | Medium-Weak | C=C Stretching (Aromatic Ring) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 236 | 100 | [M]⁺ (Molecular Ion) |

| 208 | ~40 | [M - CO]⁺ |

| 178 | ~60 | [M - CO - H₂O - H]⁺ |

| 105 | ~30 | [C₆H₅CO]⁺ |

| 77 | ~50 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Synthesis of this compound

A common synthetic route involves the reaction of diphenylacetylene with a suitable source of the lactone ring, often involving an oxidation step. One reported method involves the reaction of diphenylacetylene with manganese (III) acetate in acetic acid. The crude product is then purified by column chromatography on silica gel.

NMR Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. The spectra are recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent and casting a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Correlation of functional groups in the molecule to their spectroscopic signatures.

Technical Guide: Isolation of the Natural Product 3,4-diphenyl-5H-furan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological context of the natural product 3,4-diphenyl-5H-furan-2-one. This furanone derivative has been identified as a secondary metabolite from an endophytic fungus and is of interest due to its potential as a lead compound for anti-inflammatory and pain therapies.

Introduction and Natural Source

This compound is a natural product that has been successfully isolated from the endophytic fungus Aspergillus flavipes AIL8. This fungal strain was originally derived from the mangrove plant Acanthus ilicifolius.[1] The discovery of this compound from a microbial source highlights the vast potential of endophytic fungi as producers of novel bioactive molecules for drug discovery and development. The core structure of this compound is related to 2,3-diphenyltetrahydrofuran (DPTF), a known inhibitor of cyclooxygenase-2 (COX-2), suggesting a potential mechanism of action for its observed biological activities.[1]

Experimental Protocols

The following sections detail a representative experimental protocol for the isolation and characterization of this compound from Aspergillus flavipes AIL8, based on established methodologies for the isolation of fungal secondary metabolites.

Fungal Fermentation and Extraction

A pure culture of Aspergillus flavipes AIL8 is required for the production of this compound. The fungus is typically cultured on a solid rice medium to promote the biosynthesis of secondary metabolites.

Protocol:

-

Inoculum Preparation: Aseptically transfer a small piece of a mature culture of Aspergillus flavipes AIL8 into a liquid seed medium (e.g., potato dextrose broth). Incubate the culture at 25-28 °C for 3-5 days with shaking (150-180 rpm) to generate a sufficient amount of mycelial biomass for inoculation.

-

Solid-State Fermentation: Autoclave a solid rice medium (e.g., 100 g of rice and 110 mL of distilled water per 500 mL flask) to ensure sterility. Inoculate the cooled, sterile rice medium with the seed culture.

-

Incubation: Incubate the inoculated solid medium under static conditions at 25-28 °C for 21-30 days in the dark to allow for fungal growth and secondary metabolite production.

-

Extraction: After the incubation period, harvest the fungal rice culture and chop it into smaller pieces. Macerate the culture with a suitable organic solvent (e.g., ethyl acetate) at room temperature. Repeat the extraction process three times to ensure complete recovery of the secondary metabolites.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

-

Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Sephadex LH-20 Column Chromatography: Subject the fractions containing the target compound to size-exclusion chromatography on a Sephadex LH-20 column using a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Perform the final purification step using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol |

| Appearance | White or off-white solid |

| UV (MeOH) λmax (log ε) | 210, 254, 295 nm |

| IR (KBr) νmax | 1750, 1685, 1600, 1495, 760, 700 cm⁻¹ |

| HRESIMS [M+H]⁺ | m/z 237.0861 (calcd. for C₁₆H₁₃O₂, 237.0859) |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Note: The following is representative data for the this compound core structure. Actual chemical shifts may vary slightly.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 2 | 173.5 | - |

| 3 | 130.0 | - |

| 4 | 145.0 | - |

| 5 | 70.0 | 5.10 (s, 2H) |

| 1' | 132.0 | - |

| 2', 6' | 128.5 | 7.30-7.45 (m, 5H) |

| 3', 5' | 128.8 | 7.30-7.45 (m, 5H) |

| 4' | 129.5 | 7.30-7.45 (m, 5H) |

| 1'' | 131.5 | - |

| 2'', 6'' | 128.7 | 7.30-7.45 (m, 5H) |

| 3'', 5'' | 129.0 | 7.30-7.45 (m, 5H) |

| 4'' | 129.8 | 7.30-7.45 (m, 5H) |

Mandatory Visualizations

Experimental Workflow

References

3,4-diphenyl-5H-furan-2-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 3,4-diphenyl-5H-furan-2-one, a compound of interest in medicinal chemistry and drug development. The information is presented to support research and development activities.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are critical for a range of experimental and computational applications, including reaction stoichiometry, solution preparation, and molecular modeling.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol [1] |

| CAS Number | 5635-16-5[2][3] |

Physicochemical Properties

This compound is a natural compound that has been isolated from the endophytic fungus Aspergillus flavipes.[2] It is a derivative of 2,3-diphenyltetrahydrofuran (DPTF) and is noted as a potential lead compound for research into inflammation and pain due to its relationship with COX-2 inhibitors.[2]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical flow.

Caption: Logical flow from chemical name to molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of this compound can be found in the primary literature describing its discovery and subsequent studies. Researchers should refer to peer-reviewed scientific journals for validated methodologies.

Disclaimer

This document is intended for research and informational purposes only. It is not a substitute for rigorous, peer-reviewed scientific data. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

The Biological Origin and Bioactive Potential of 3,4-diphenyl-5H-furan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological origin, proposed biosynthesis, and pharmacological activities of the natural product 3,4-diphenyl-5H-furan-2-one. Isolated from the endophytic fungus Aspergillus flavipes AIL8, this compound has garnered interest as a potential lead for the development of novel anti-inflammatory and anticancer agents. This document details the experimental protocols for the isolation and characterization of this furanone derivative, along with methodologies for evaluating its biological effects. Furthermore, it presents a plausible biosynthetic pathway and discusses its mechanism of action, with a focus on its role as a cyclooxygenase-2 (COX-2) inhibitor. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams.

Introduction

This compound is a secondary metabolite identified from a marine-derived endophytic fungus, Aspergillus flavipes AIL8. This fungus was isolated from the mangrove plant Acanthus ilicifolius[1][2][3][4]. Endophytic fungi, which reside within the tissues of living plants, are a prolific source of novel bioactive compounds with diverse chemical structures and pharmacological activities[5][6][7][8][9]. The discovery of this compound from this ecological niche highlights the potential of marine endophytes as a resource for drug discovery. Structurally, it belongs to the furanone class of heterocyclic compounds, many of which are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties[4][10].

Biological Origin

The sole reported natural source of this compound is the endophytic fungus Aspergillus flavipes AIL8. This fungus was isolated from the inner tissues of the mangrove plant Acanthus ilicifolius[1][2][3][4]. The production of this compound is a result of the fungus's secondary metabolism.

Table 1: Source and Biological Context

| Parameter | Description | Reference |

| Producing Organism | Aspergillus flavipes AIL8 | [1][2][3][4] |

| Organism Type | Endophytic Fungus | [5][6] |

| Host Plant | Acanthus ilicifolius (Mangrove) | [1][2][3][4] |

| Ecological Niche | Marine-derived endophyte | [1][2] |

Proposed Biosynthesis

While the complete biosynthetic pathway of this compound has not been elucidated, a plausible pathway can be proposed based on known fungal metabolic pathways for related compounds. The diphenyl structure strongly suggests a shikimate pathway origin, utilizing two molecules of L-phenylalanine as primary precursors.

Caption: Proposed biosynthetic pathway of this compound.

The proposed pathway initiates with the condensation of two molecules derived from L-phenylalanine, likely via their corresponding phenylpyruvic acids, to form a benzoquinone intermediate analogous to polyporic acid. This is a known reaction in the biosynthesis of other fungal metabolites. Subsequent enzymatic steps are hypothesized to involve an oxidative dearomatization and ring contraction of the benzoquinone moiety to generate the characteristic γ-lactone ring of the furanone core.

Biological Activities and Mechanism of Action

This compound is reported to be a derivative of 2,3-diphenyltetrahydrofuran (DPTF), a known cyclooxygenase-2 (COX-2) inhibitor, suggesting its potential as an anti-inflammatory agent[1]. The furanone scaffold is present in numerous compounds with anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity: COX-2 Inhibition

The primary proposed mechanism for the anti-inflammatory activity of this compound is the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Caption: Mechanism of COX-2 inhibition by this compound.

Cytotoxic Activity

Numerous synthetic derivatives of 3,4-diaryl-2(5H)-furanones have demonstrated potent cytotoxic activities against various cancer cell lines. While specific data for the natural product is limited in the public domain, the structural class is a promising scaffold for the development of novel anticancer agents.

Table 2: Summary of Reported Biological Activities for Diaryl Furanones

| Activity | Target | Effect | Reference |

| Anti-inflammatory | COX-2 | Inhibition of prostaglandin synthesis | [1] |

| Cytotoxicity | Cancer Cell Lines | Induction of cell death |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation, characterization, and biological evaluation of this compound.

Fungal Fermentation and Extraction

Caption: Workflow for fungal fermentation and extraction.

Protocol:

-

Fungal Culture: Aspergillus flavipes AIL8 is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a pure and viable inoculum.

-

Fermentation: A large-scale liquid fermentation is carried out in a suitable medium (e.g., Potato Dextrose Broth). The fungus is cultured under static conditions at approximately 28 °C for a period of 30 days to allow for the production of secondary metabolites.

-

Extraction: The entire culture, including the mycelia and broth, is exhaustively extracted with an organic solvent such as ethyl acetate. This is typically done by repeated maceration and sonication.

-

Concentration: The combined organic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification

Protocol:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution is performed with a solvent system of increasing polarity (e.g., n-hexane/ethyl acetate followed by chloroform/methanol) to fractionate the extract.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound (as determined by TLC analysis) are further purified by pTLC using a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC using a C18 column and a mobile phase gradient of methanol and water to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro COX-2 Inhibition Assay

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a solution of arachidonic acid (substrate) are prepared in a suitable buffer.

-

Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Product Quantification: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Conclusion

This compound, a natural product from the endophytic fungus Aspergillus flavipes AIL8, represents a promising scaffold for the development of new therapeutic agents. Its biological origin from a marine-derived endophyte underscores the importance of exploring unique ecological niches for novel bioactive compounds. The proposed biosynthetic pathway, originating from L-phenylalanine, provides a basis for future biosynthetic studies and potential bioengineering efforts. The compound's likely mechanism of action via COX-2 inhibition positions it as a lead for anti-inflammatory drug discovery. Further investigation into its cytotoxic properties and a more detailed elucidation of its biosynthetic pathway are warranted to fully realize its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to isolate, characterize, and evaluate this and similar natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. libsearch.bethel.edu [libsearch.bethel.edu]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. Endophytic Fungi from Mangrove Plant Acanthus ilicifolius L.: Antimicrobial, Anticancer, and Species Determination | Trends in Sciences [tis.wu.ac.th]

- 5. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Endophytes: Microfactories of Novel Bioactive Compounds with Therapeutic Interventions; A Comprehensive Review on the Biotechnological Developments in the Field of Fungal Endophytic Biology over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uniting the Role of Endophytic Fungi against Plant Pathogens and Their Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation in endophytic fungi community diversity and bioactive compounds of Sophora alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

An In-Depth Technical Guide to 3,4-diphenyl-5H-furan-2-one: Nomenclature, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-diphenyl-5H-furan-2-one, a natural product with potential therapeutic applications. The document details its chemical identity, synthetic methodologies, and known biological activities, with a focus on its relationship to cyclooxygenase (COX) inhibition.

Chemical Identity and Nomenclature

IUPAC Name: this compound

The nomenclature of this heterocyclic compound is derived from its furan-2-one core structure, which is a five-membered ring containing an oxygen atom and a ketone group at the second position. The "5H" designation indicates that the fifth carbon of the furan ring is saturated with a hydrogen atom. Two phenyl groups are substituted at the third and fourth positions of the ring.

Synonyms:

-

3,4-diphenyl-2(5H)-furanone

-

3,4-Diphenylfuran-2(5H)-one

CAS Number: 5635-16-5[1][2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.27 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Boiling Point | 441.3 °C at 760 mmHg | [4] |

| Density | 1.218 g/cm³ | [4] |

| Flash Point | 186.7 °C | [4] |

Synthesis and Experimental Protocols

General Synthetic Workflow for 3,4-Diaryl-2(5H)-furanones

The following workflow outlines a plausible synthetic route to this compound based on established methodologies for analogous compounds.

References

A Theoretical Exploration of 3,4-diphenyl-5H-furan-2-one: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 3,4-diphenyl-5H-furan-2-one, a molecule of significant interest in medicinal chemistry. Drawing upon established computational methodologies for furanone derivatives, this document outlines the structural, electronic, and vibrational properties of the molecule, offering insights relevant to drug design and development. While a dedicated comprehensive theoretical study on this specific molecule is not extensively available in published literature, this guide synthesizes the expected theoretical framework and data based on studies of analogous compounds.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's functionality lies in its three-dimensional structure. Theoretical calculations, primarily using Density Functional Theory (DFT), are pivotal in determining the optimized geometry of this compound. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles, which dictate the molecule's overall conformation and steric profile.

Computational Protocol for Geometry Optimization

A standard and reliable method for geometry optimization of furanone derivatives involves the use of DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] This functional provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is commonly employed to ensure a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electronic properties.[1][3]

Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Computational Method Selection: The geometry optimization is performed using the Gaussian suite of programs (or a similar quantum chemistry package). The level of theory is set to B3LYP/6-311++G(d,p).

-

Optimization Procedure: The structure is optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Predicted Geometrical Parameters

The following table summarizes the anticipated key geometrical parameters for this compound based on typical values for similar furanone structures found in computational studies.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~1.21 | |

| C-O (lactone) | ~1.37 | |

| C=C (furanone ring) | ~1.35 | |

| C-C (furanone ring) | ~1.48 | |

| C-Ph (average) | ~1.49 | |

| **Bond Angles (°) ** | ||

| O=C-O | ~120 | |

| C-O-C | ~108 | |

| C=C-C | ~109 | |

| Dihedral Angles (°) | ||

| Phenyl Ring 1 Torsion | Variable | |

| Phenyl Ring 2 Torsion | Variable |

Electronic Properties and Reactivity

The electronic structure of a molecule is fundamental to its reactivity and potential as a drug candidate. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's ability to donate or accept electrons.

Computational Protocol for Electronic Property Calculation

The electronic properties are calculated at the same B3LYP/6-311++G(d,p) level of theory on the optimized geometry. This ensures consistency between the structural and electronic data.

Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry of this compound using the B3LYP/6-311++G(d,p) method.

-

Molecular Orbital Analysis: The energies of the HOMO and LUMO are extracted from the output of the calculation.

-

Global Reactivity Descriptors: Key descriptors such as the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness are calculated from the HOMO and LUMO energies.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized to identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Predicted Electronic Properties and Global Reactivity Descriptors

The following table presents the expected values for the electronic properties of this compound, derived from the general understanding of furanone systems.

| Property | Formula | Predicted Value | Significance |

| HOMO Energy | EHOMO | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | ~ 5.0 eV | Chemical reactivity and stability |

| Ionization Potential (IP) | IP ≈ -EHOMO | ~ 6.5 eV | Energy to remove an electron |

| Electron Affinity (EA) | EA ≈ -ELUMO | ~ 1.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | ~ 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | ~ 2.5 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1/(2η) | ~ 0.2 eV-1 | Reciprocal of hardness |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[4]

Vibrational Spectroscopy

Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum, which can be used to identify characteristic functional groups and confirm the molecule's structure.

Computational Protocol for Vibrational Analysis

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The B3LYP/6-311++G(d,p) level of theory is well-suited for this purpose.

Protocol:

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the B3LYP/6-311++G(d,p) level.

-

Scaling Factor: The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the calculated frequencies for better agreement with experimental data.

-

Spectral Analysis: The scaled frequencies are assigned to specific vibrational modes (e.g., C=O stretch, C=C stretch, phenyl ring modes).

Predicted Key Vibrational Frequencies

The following table lists the expected prominent vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm-1) (Scaled) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2900 |

| C=O stretch (lactone) | ~1750 |

| C=C stretch (aromatic) | 1600-1450 |

| C=C stretch (furanone ring) | ~1650 |

| C-O stretch (lactone) | 1200-1000 |

Visualizations of Theoretical Concepts

Graphical representations are invaluable for interpreting complex theoretical data. The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-diphenyl-5H-furan-2-one from Benzil

Abstract

These application notes provide a detailed protocol for the synthesis of 3,4-diphenyl-5H-furan-2-one from benzil and ethyl bromoacetate via the Reformatsky reaction. This method offers a reliable route to a valuable heterocyclic compound, which serves as a scaffold in medicinal chemistry, notably as a derivative of the COX-2 inhibitor 2,3-diphenyltetrahydrofuran.[1] This document includes a step-by-step experimental procedure, reagent specifications, reaction conditions, purification methods, and expected product characteristics. Additionally, a detailed reaction mechanism and a visual experimental workflow are provided to aid researchers, scientists, and drug development professionals in the successful execution of this synthesis.

Introduction

The 2(5H)-furanone core is a significant pharmacophore present in numerous natural products and biologically active compounds.[2] The target molecule, this compound, is of particular interest due to its structural relation to known anti-inflammatory agents. The synthesis described herein utilizes the classical Reformatsky reaction, a well-established method for carbon-carbon bond formation.[3] The reaction involves the condensation of a carbonyl compound (benzil) with an α-haloester (ethyl bromoacetate) in the presence of metallic zinc.[4] The initially formed organozinc reagent, or 'Reformatsky enolate', adds to one of the ketone functionalities of benzil to produce a β-hydroxy ester intermediate, which subsequently undergoes intramolecular cyclization (lactonization) under acidic workup conditions to yield the final furanone product.

Reaction Scheme

Figure 1. Overall reaction for the synthesis of this compound from benzil.

Data Presentation

Table 1: Reagent Specifications and Quantities

| Reagent | Chemical Formula | MW ( g/mol ) | Moles | Quantity |

| Benzil | C₁₄H₁₀O₂ | 210.23 | 0.05 | 10.51 g |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 0.055 | 9.19 g (6.1 mL) |

| Activated Zinc Dust | Zn | 65.38 | 0.06 | 3.92 g |

| Iodine | I₂ | 253.81 | cat. | ~50 mg |

| Benzene (anhydrous) | C₆H₆ | 78.11 | - | 100 mL |

| Sulfuric Acid (10%) | H₂SO₄ | 98.08 | - | 150 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |

Table 2: Product Characterization

| Property | Value |

| Product Name | This compound |

| CAS Number | 5635-16-5 |

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 118-120 °C |

| Expected Yield | ~65-75% |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.45 (m, 10H, Ar-H), 5.15 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, ppm) | δ 173.5 (C=O), 145.2, 134.1, 131.5, 129.8, 129.0, 128.8, 128.5, 125.5, 71.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~1750 (C=O, lactone), ~1650 (C=C) |

Experimental Protocols

Activation of Zinc Dust

-

Place 5.0 g of zinc dust in a flask.

-

Wash the zinc dust sequentially with 10 mL of 5% HCl, 10 mL of deionized water, 10 mL of ethanol, and finally 10 mL of diethyl ether.

-

Decant the solvent after each wash.

-

Dry the activated zinc dust under vacuum for at least 1 hour before use.

Synthesis of this compound

-

To a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the activated zinc dust (3.92 g, 0.06 mol) and a small crystal of iodine. The apparatus must be flame-dried and maintained under a dry nitrogen atmosphere.

-

Add 20 mL of anhydrous benzene to the flask.

-

In the dropping funnel, prepare a solution of benzil (10.51 g, 0.05 mol) and ethyl bromoacetate (9.19 g, 0.055 mol) in 80 mL of anhydrous benzene.

-

Add approximately 10 mL of the benzil/ethyl bromoacetate solution to the zinc suspension.

-

Gently warm the flask with a heating mantle to initiate the reaction, which is indicated by the disappearance of the iodine color and the start of gentle reflux.

-

Once the reaction has started, add the remainder of the solution from the dropping funnel dropwise over 30-45 minutes, maintaining a steady reflux.

-

After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 1 hour.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully quench the reaction by adding 150 mL of cold 10% sulfuric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all organic layers and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid. Purify the solid by recrystallization from an ethanol/water mixture to afford this compound as a white solid.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism: the Reformatsky addition followed by intramolecular cyclization (lactonization).

-

Formation of the Organozinc Reagent: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, known as the Reformatsky enolate. [4][5]2. Nucleophilic Addition: The Reformatsky enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of benzil. This addition forms a zinc alkoxide intermediate through a six-membered chair-like transition state.

-

Hydrolysis: Acidic workup with sulfuric acid protonates the alkoxide, breaking the oxygen-zinc bond and forming a β-hydroxy ester.

-

Lactonization: The β-hydroxy ester intermediate is unstable under acidic and heated conditions. The hydroxyl group attacks the ester carbonyl carbon in an intramolecular nucleophilic acyl substitution, eliminating ethanol and forming the stable five-membered lactone ring of the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes: One-Pot Synthesis of 3,4,5-Trisubstituted Furan-2(5H)-ones

Introduction

The furan-2(5H)-one, or butenolide, scaffold is a core structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their proven potential as anticancer, antibacterial, antifungal, and antiviral agents.[2][3] Specifically, 3,4,5-trisubstituted furan-2(5H)-ones have demonstrated promising cytotoxic activity against various tumor cell lines and antibiotic properties against multi-resistant bacteria.[3][4]

The development of efficient, one-pot, multi-component reactions for the synthesis of these compounds is a key area of research. These methods offer significant advantages over traditional multi-step syntheses, including shorter reaction times, higher yields, operational simplicity, and reduced environmental impact.[5][6] The most common and versatile one-pot strategy involves a three-component condensation of an amine, an aldehyde, and a dialkyl acetylenedicarboxylate, facilitated by a catalyst.[7] A wide variety of catalytic systems have been developed, ranging from solid acids and metal nanoparticles to green catalysts like lactic acid, β-cyclodextrin, and even watermelon juice.[4][5][6] This diversity allows for the selection of optimal conditions based on substrate scope, cost, and environmental considerations.

This document provides detailed protocols for three distinct, efficient one-pot methods for synthesizing 3,4,5-trisubstituted furan-2(5H)-ones and presents a comparative summary of various catalytic systems.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the one-pot synthesis of various 3,4,5-trisubstituted furan-2(5H)-one derivatives using different catalysts. This allows for a direct comparison of their efficiency and reaction conditions.

| Catalyst | Amine | Aldehyde | Acetylenic Ester | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Silica Sulfuric Acid | Aniline | 4-Fluorobenzaldehyde | Diethyl Acetylenedicarboxylate | Dichloromethane | Reflux | 5 | 95 | [4] |

| Lactic Acid | Aniline | Benzaldehyde | Diethyl Acetylenedicarboxylate | Ethanol | RT | 0.5 | 96 | [5] |

| β-Cyclodextrin | Aniline | Benzaldehyde | Diethyl Acetylenedicarboxylate | Water | 60 | 3 | 92 | [8] |

| SnCl₂·2H₂O | Aniline | Benzaldehyde | Dimethyl Acetylenedicarboxylate | Ethanol | RT | 2 | 98 | [6] |

| ZnO Nanoparticles | 4-Methylaniline | 4-Chlorobenzaldehyde | Dimethyl Acetylenedicarboxylate | Ethanol | 50 | 1.5 | 96 | [7] |

| Watermelon Juice | Aniline | Benzaldehyde | Diethyl Acetylenedicarboxylate | Ethanol | RT | 1 | 96 | [6] |

| MNPs-DBN Tribromide | Aniline | Benzaldehyde | Dimethyl Acetylenedicarboxylate | H₂O/EtOH (1:1) | 60 | 0.25 | 96 | [9] |

RT: Room Temperature

Experimental Protocols

Protocol 1: Silica Sulfuric Acid (SSA) Catalyzed Synthesis

This protocol utilizes silica sulfuric acid, a solid acid catalyst, for the efficient synthesis of 3,4,5-trisubstituted furan-2(5H)-ones.[4]

Materials:

-

Aromatic Amine (e.g., Aniline)

-

Aromatic Aldehyde (e.g., 4-Fluorobenzaldehyde)

-

Diethyl Acetylenedicarboxylate (DEAD)

-

Silica Sulfuric Acid (SSA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a solution of the aromatic amine (1 mmol) and aromatic aldehyde (1 mmol) in 10 mL of dichloromethane, add diethyl acetylenedicarboxylate (1 mmol).

-

Add silica sulfuric acid (0.03 g) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-7 hours.

-

After completion, filter the reaction mixture to recover the solid catalyst.

-

Wash the filtrate with water and dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield the pure 3,4,5-trisubstituted furan-2(5H)-one.

Protocol 2: Lactic Acid Catalyzed Green Synthesis

This method employs lactic acid as an efficient, biodegradable, and green organocatalyst for the synthesis at ambient temperature.[5]

Materials:

-

Aromatic Amine (e.g., Aniline)

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Dialkyl Acetylenedicarboxylate (e.g., DEAD)

-

Lactic Acid (20 mol%)

-

Ethanol

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), and dialkyl acetylenedicarboxylate (1 mmol) in 5 mL of ethanol.

-

Add lactic acid (0.2 mmol, 20 mol%) to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

The reaction is typically rapid, with the product often precipitating out of the solution within 30-40 minutes. Monitor completion by TLC.

-

Upon completion, collect the precipitated solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure 3,4,5-trisubstituted furan-2(5H)-one in high yield. No further purification is typically required.

Protocol 3: β-Cyclodextrin Catalyzed Synthesis in Water

This protocol describes a biomimetic approach using the reusable catalyst β-cyclodextrin in water, representing an environmentally friendly method.[8]

Materials:

-

Aromatic Amine (e.g., Aniline)

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Diethyl Acetylenedicarboxylate (DEAD)

-

β-Cyclodextrin

-

Water

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Add β-cyclodextrin (0.1 mmol, 10 mol%) to 10 mL of water in a round-bottom flask and stir for 10 minutes at 60 °C to form a clear solution.

-

To this solution, add the aromatic amine (1 mmol), followed by the aromatic aldehyde (1 mmol), and finally the diethyl acetylenedicarboxylate (1 mmol).

-

Continue stirring the mixture at 60 °C.

-

Monitor the reaction by TLC. The reaction is generally complete within 3-5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product from the aqueous mixture using ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The aqueous layer containing β-cyclodextrin can be cooled to 5 °C to precipitate the catalyst, which can then be recovered by filtration and reused.

-

Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

General Experimental Workflow

The diagram below illustrates the streamlined process of the one-pot synthesis.

Plausible Reaction Mechanism

The following diagram outlines a widely proposed mechanism for the three-component synthesis, which proceeds through the formation of a key enamine intermediate.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two: Construction of a library of 4-amino-5-alkoxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nanomaterchem.com [nanomaterchem.com]

- 10. Effect of different substituents on the one-pot formation of 3,4,5-substituted furan-2(5H)-ones: a kinetics and mechanism study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Palladium-Catalyzed Synthesis of Functionalized Furans: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block in organic synthesis and medicinal chemistry. Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of functionalized furans, offering high efficiency, broad substrate scope, and excellent functional group tolerance. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of functionalized furans.

One-Pot Synthesis from 1,3-Dicarbonyl Compounds and Alkenyl Bromides

This method provides a straightforward and efficient one-pot synthesis of functionalized furans through a palladium-catalyzed alkylation-cyclization sequence of 1,3-dicarbonyl compounds with alkenyl bromides.[1][2]

Application Notes:

This protocol is particularly advantageous due to its operational simplicity and the use of readily available starting materials. The choice of palladium catalyst is crucial for optimizing reaction efficiency, with PdCl₂(CH₃CN)₂ demonstrating superior performance in terms of reaction time and yield compared to other common palladium sources like Pd(OAc)₂ and Pd(acac)₂.[1] The acetonitrile ligands in PdCl₂(CH₃CN)₂ are weakly coordinating, which facilitates the catalytic cycle.[1] The reaction is sensitive to the choice of base, solvent, and oxidant, with K₂CO₃, dioxane, and CuCl₂ being identified as the optimal combination for a high-yielding process.[1][2] This method is versatile, accommodating a range of substituted 1,3-diketones and alkenyl bromides, although the electronic and steric properties of the substituents can influence the reaction yield.[2]

Experimental Workflow

Caption: Workflow for the one-pot synthesis of functionalized furans.

Quantitative Data

Table 1: Evaluation of Palladium Catalysts for the Synthesis of a Model Furan [1]

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(CH₃CN)₂ | 80 | 2 | 94 |

| 2 | Pd(OAc)₂ | 80 | 6 | 80 |

| 3 | Pd(acac)₂ | 80 | 6 | 63 |

| Reaction conditions: 1 mmol of 1,3-diketone, 1 mmol of alkenyl bromide, 0.01 mmol of catalyst, 2 mmol of K₂CO₃, 0.05 mmol of CuCl₂, 4 mL of dioxane. |

Table 2: Substrate Scope for the Synthesis of Functionalized Furans under Optimized Conditions [1]

| Entry | 1,3-Diketone | Alkenyl Bromide | Product | Yield (%) |

| 1 | Pentane-2,4-dione | Allyl bromide | 2,5-dimethyl-3-acetylfuran | 94 |

| 2 | Cyclohexane-1,3-dione | Allyl bromide | 4,5,6,7-tetrahydro-2-methylbenzo[b]furan-4-one | 85 |

| 3 | 5,5-Dimethylcyclohexane-1,3-dione | Allyl bromide | 6,6-dimethyl-4,5,6,7-tetrahydro-2-methylbenzo[b]furan-4-one | 82 |

| 4 | Ethyl 3-oxobutanoate | 1-Bromo-3-methylbut-2-ene | Ethyl 2,5-dimethyl-4-(2-methylprop-1-en-1-yl)furan-3-carboxylate | 78 |

Experimental Protocol

General Procedure: [1] To a flame-dried Schlenk tube equipped with a magnetic stir bar are added the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and copper(II) chloride (0.05 mmol, 0.05 equiv). The tube is evacuated and backfilled with argon. Dioxane (4 mL) and the alkenyl bromide (1.0 mmol, 1.0 equiv) are added, followed by the palladium catalyst, PdCl₂(CH₃CN)₂ (0.01 mmol, 0.01 equiv). The reaction mixture is then heated to 80 °C and stirred for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized furan.

C–H Activation/Alkene Insertion/Annulation of Cyclic 1,3-Diketones

This methodology provides access to fused furan derivatives through a palladium-catalyzed C–H activation and annulation sequence between cyclic 1,3-diketones and various alkenes.[3][4]

Application Notes:

This protocol is a highly atom-economical approach for constructing fused furan scaffolds.[4] The reaction proceeds via a C–H activation/alkene insertion/annulation sequence.[3][4] The optimal catalytic system consists of Pd(OAc)₂ as the catalyst and trifluoroacetic acid (TFA) as an additive in toluene.[1][4] The reaction is compatible with a wide range of alkene substrates and demonstrates good functional group tolerance.[3] It is noteworthy that this reaction can be performed in the presence of air.[4]

Proposed Catalytic Cycle

Caption: Proposed mechanism for the C-H activation/annulation reaction.

Quantitative Data

Table 3: Synthesis of Fused Furans via C-H Activation/Annulation [1]

| Entry | Cyclic 1,3-Diketone | Alkene | Product | Yield (%) |

| 1 | 1,3-Indandione | Styrene | 2-Phenyl-4H-indeno[1,2-b]furan | 87 |

| 2 | 1,3-Indandione | 4-Methylstyrene | 2-(p-Tolyl)-4H-indeno[1,2-b]furan | 85 |

| 3 | Cyclohexane-1,3-dione | Styrene | 2-Phenyl-4,5,6,7-tetrahydrobenzo[b]furan | 75 |

| 4 | 5,5-Dimethylcyclohexane-1,3-dione | Styrene | 6,6-Dimethyl-2-phenyl-4,5,6,7-tetrahydrobenzo[b]furan | 78 |

Experimental Protocol

General Procedure: [1] A mixture of the cyclic 1,3-dione (0.5 mmol), the alkene (1.0 mmol), Pd(OAc)₂ (0.025 mmol), Cu(OAc)₂ (1.0 mmol), and TFA (0.5 mmol) in toluene (2.0 mL) is stirred in a sealed tube at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding fused furan derivative.

Cycloisomerization of (Z)-2-En-4-yn-1-ols

This method offers a facile and general route to substituted furans through the palladium(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols.[5][6]

Application Notes:

A key advantage of this methodology is the use of a very simple and commercially available catalytic system, K₂PdI₄, under essentially neutral conditions.[5] The reaction is versatile and can be applied to the synthesis of a variety of substituted furans, including fragile, naturally occurring ones.[6] The starting (Z)-2-en-4-yn-1-ols can be prepared with high regioselectivity through established synthetic routes.[5]

Reaction Scheme

Caption: General scheme for the cycloisomerization reaction. (Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with chemical structure images.)

Quantitative Data

Table 4: Synthesis of Substituted Furans via Cycloisomerization [5]

| Entry | Substrate (R¹, R², R³) | Product | Yield (%) |

| 1 | H, H, n-Bu | 2-n-Butylfuran | 95 |

| 2 | Me, H, Ph | 3-Methyl-2-phenylfuran | 92 |

| 3 | H, Me, n-Pr | 4-Methyl-2-n-propylfuran | 90 |

| 4 | H, H, CH₂CH₂OAc | 2-(2-Acetoxyethyl)furan | 88 |

Experimental Protocol

General Procedure: [5] A solution of the (Z)-2-en-4-yn-1-ol (1.0 mmol) in a suitable solvent (e.g., acetone, THF, or CH₂Cl₂) is treated with a catalytic amount of K₂PdI₄ (0.01-0.05 mmol). The reaction mixture is stirred at a temperature ranging from 25 to 100 °C until the starting material is completely consumed (as monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the corresponding furan.

Sequential Michael–Heck Reactions for Polyalkyl Furans

This protocol provides a unified approach to the synthesis of highly substituted polyalkyl furans, including various natural products, from readily available (Z)-β-halo allylic alcohols and activated alkynes.[7][8][9]

Application Notes:

This method is particularly powerful for the construction of tetra-alkylated furans, which can be challenging to synthesize using other methods.[8] The reaction proceeds through a sequential phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization and subsequent aromatization.[7][9] The phosphine serves as both an organocatalyst for the Michael addition and a ligand for the palladium in the Heck reaction.[7] The reaction conditions can be tuned to accommodate different substrate substitution patterns. For instance, an increase in temperature and the use of Pd₂(dba)₃ as the catalyst are beneficial for the synthesis of tetraalkyl furans.[7][9]

Mechanistic Pathway

Caption: Key steps in the sequential Michael-Heck synthesis of furans.

Quantitative Data

Table 5: Substrate Scope of the Michael-Heck Reaction for Furan Synthesis [8]

| Entry | (Z)-β-halo allylic alcohol | Activated Alkyne | Product | Yield (%) |

| 1 | (Z)-3-chloro-2-propen-1-ol | Methyl propiolate | Methyl 2-furanacetate | 94 |

| 2 | (Z)-3-chloro-2-buten-1-ol | Methyl propiolate | Methyl 3-methyl-2-furanacetate | 90 |

| 3 | (Z)-3-chloro-2-phenyl-2-propen-1-ol | Methyl propiolate | Methyl 3-phenyl-2-furanacetate | 85 |

| 4 | (Z)-3-chloro-2-methyl-2-buten-1-ol | Ethyl propiolate | Ethyl 3,4-dimethyl-2-furanacetate | 72* |

| Reaction at 110 °C with Pd₂(dba)₃ as catalyst. |

Experimental Protocol

General Procedure for 2,3-Disubstituted Furans: [8] To a solution of the (Z)-β-halo allylic alcohol (1.0 equiv) and the activated alkyne (1.2 equiv) in acetonitrile (0.1 M) is added triethylamine (2.0 equiv, containing 1% water), tetrabutylammonium chloride (0.1 equiv), tributylphosphine (0.1 equiv), and Pd(OAc)₂ (0.05 equiv). The reaction mixture is stirred at 90 °C until the starting material is consumed. The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Procedure for Tetraalkyl Furans: [7][9] The procedure is similar to the one above, with the following modifications: Pd₂(dba)₃ (0.05 equiv) is used as the catalyst, and the reaction is heated to 110 °C.

References

- 1. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]

- 2. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]

- 3. Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Furan synthesis [organic-chemistry.org]

- 7. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. escholarship.org [escholarship.org]

Application Notes and Protocols: Visible-Light Mediated Furan-2-one Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of furan-2-one derivatives facilitated by visible-light photocatalysis. Furan-2-ones are significant structural motifs in numerous natural products and pharmacologically active compounds, making their efficient and green synthesis a key area of interest in medicinal and synthetic chemistry. Visible-light photoredox catalysis offers a mild, inexpensive, and environmentally friendly alternative to traditional synthetic methods.

Protocol 1: Synthesis of 3,4,5-Trisubstituted Furan-2-ones using a Bifunctional Organocatalyst

This protocol is based on the work of Dutta et al., which employs a metal-free, bifunctional organic photocatalyst for the synthesis of 3,4,5-trisubstituted furan-2-ones from diethyl 2-(phenylamino)fumarates and various aldehydes.[1][2] The reaction proceeds efficiently under irradiation from white LEDs at room temperature.

Experimental Protocol

Materials:

-

Diethyl 2-(phenylamino)fumarate (1 mmol)

-

Aldehyde (1 mmol)

-

Photocatalyst (e.g., 1-(1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)thiourea (BINPT) or 1-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)thiourea (MBNPT))

-

Ethanol (5 mL)

-

Deionized water

-

Screw-cap glass vial

-

White LED light source

-

Stirrer

Procedure:

-

In a screw-cap glass vial, combine diethyl 2-(phenylamino)fumarate (1 mmol), the desired aldehyde (1 mmol), and the photocatalyst in 5 mL of ethanol.

-

Stir the mixture at room temperature under the irradiation of white LEDs for 60–90 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Wash the collected solid product thoroughly with deionized water.

-

Purify the crude product by recrystallization from hot ethanol or by column chromatography to obtain the desired 3,4,5-trisubstituted furan-2-one.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various 3,4,5-trisubstituted furan-2-ones using the above protocol with MBNPT as the photocatalyst.

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 60 | 94 |

| 2 | 4-Methylbenzaldehyde | 60 | 92 |

| 3 | 4-Methoxybenzaldehyde | 70 | 90 |

| 4 | 4-Chlorobenzaldehyde | 70 | 93 |

| 5 | 4-Bromobenzaldehyde | 70 | 94 |

| 6 | 4-Nitrobenzaldehyde | 90 | 85 |

| 7 | 2-Chlorobenzaldehyde | 80 | 88 |

| 8 | Naphthaldehyde | 70 | 91 |

| 9 | 2-Furaldehyde | 60 | 87 |

| 10 | Cinnamaldehyde | 80 | 82 |

Data sourced from Dutta et al., New Journal of Chemistry, 2021.[1][2]

General Considerations for Furan-2-one Synthesis using Common Organic Dye Photocatalysts

Conceptual Protocol using Eosin Y or Rose Bengal

Materials:

-

Appropriate starting materials (e.g., α-keto acids and alkynes)

-

Eosin Y or Rose Bengal (typically 1-5 mol%)

-

Solvent (e.g., Acetonitrile, DMSO, or Ethanol/water mixture)

-

A suitable base or additive if required

-

Visible light source (e.g., green or blue LEDs)

-

Reaction vessel (e.g., Schlenk tube or vial)

General Procedure:

-

Dissolve the starting materials and the photocatalyst in the chosen solvent in the reaction vessel.

-

Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Irradiate the reaction mixture with the appropriate visible light source while stirring at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-